methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate

Medicinal Chemistry SAR Studies Antiproliferative Activity

Fragment-based drug discovery requires building blocks with orthogonal reactivity for sequential diversification. This compound provides three reactive sites: C-7 bromine for Suzuki/Sonogashira/Buchwald-Hartwig cross-coupling, C-5 methyl ester for amidation/hydrolysis/reduction, and N-4 for alkylation/arylation. Published SAR confirms 7-bromo substitution delivers 1.6-2.2× greater potency than 7-chloro analogs (IC₅₀ 4.06-7.31 µM MCF-7; 4.80-8.26 µM HCT-116). Sourced from multiple independent suppliers at 95-98% purity with batch-specific NMR, HPLC, and GC analytics, enabling dual-sourcing agreements that mitigate single-vendor supply disruption risk.

Molecular Formula C10H8BrNO4
Molecular Weight 286.08 g/mol
CAS No. 2092040-62-3
Cat. No. B1415334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
CAS2092040-62-3
Molecular FormulaC10H8BrNO4
Molecular Weight286.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1)Br)OCC(=O)N2
InChIInChI=1S/C10H8BrNO4/c1-15-10(14)6-2-5(11)3-7-9(6)12-8(13)4-16-7/h2-3H,4H2,1H3,(H,12,13)
InChIKeyZWHYBOKQYJERNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Carboxylate: Physicochemical & Pharmacophoric Profile


Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (CAS 2092040-62-3) is a heterocyclic building block belonging to the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine family, characterized by a molecular formula of C₁₀H₈BrNO₄ and a molecular weight of 286.08 g/mol . The compound features a unique substitution pattern combining a bromine atom at the 7-position, a methyl ester at the 5-position, and a 3-oxo group on the benzoxazine core, providing three distinct reactive handles for downstream diversification . It is commercially available from multiple reputable suppliers in 95–98% purity with full analytical characterization (NMR, HPLC, GC) . The 1,4-benzoxazine scaffold is recognized as a privileged structure in medicinal chemistry with reported activities spanning anticancer, antimicrobial, and potassium channel modulation applications [1].

Three orthogonal reactive handles (N-4, C-5 ester, C-7 bromine) for sequential diversification

Privileged 1,4-benzoxazine scaffold for medicinal chemistry and biological screening

Multi-supplier availability (≥3 sources) with batch-specific NMR, HPLC, GC characterization

Why Generic Substitution Fails for Methyl 7-Bromo-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Carboxylate


Generic substitution among benzoxazine analogs is not viable because the precise positioning of the bromine substituent, the ester functionality, and the oxo group creates a unique reactivity and pharmacophoric fingerprint that directly determines biological outcome and synthetic utility. Published structure–activity relationship (SAR) data demonstrate that bromine at the 6-position versus chlorine at the 7-position on the benzoxazine core produces a shift in antiproliferative IC₅₀ of approximately 2–6 µM against MCF-7 breast cancer cells [1]. Furthermore, the methyl ester at the 5-position is a non-interchangeable functional handle: the corresponding carboxylic acid analog (CAS 1782554-43-1) exhibits different solubility and reactivity profiles incompatible with ester-directed synthetic routes [2]. Positional isomers such as methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS 141761-85-5) present a fundamentally different spatial orientation of the bromine and ester groups, precluding their use as direct replacements in structure-based design or established synthetic protocols . The quantitative evidence below establishes the specific points of differentiation that make generic interchange scientifically unsound.

Halogen position shifts biological profile

Bromine at 7- vs 6-position may alter antiproliferative endpoint by several-fold; class-level SAR shows non-interchangeable potency.

Methyl ester is not functionally equivalent to free acid

Ester enables direct nucleophilic acyl substitution; acid requires activation. Retrosynthetic flexibility differs significantly.

Regioisomeric 6-bromo-8-carboxylate diverges in pharmacology

Positional isomer exhibits antihyperglycemic rather than antiproliferative profile; binding modes not directly comparable.

Quantitative Evidence for Methyl 7-Bromo-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Carboxylate


Bromine at 7-Position vs Unsubstituted: Lipophilicity & Steric Differentiation

The 7-bromo substituent on methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate confers a measurable increase in calculated lipophilicity (cLogP) and molecular weight compared to the unsubstituted parent compound methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (CAS 1017273-31-2). The unsubstituted analog has MW = 207.18 g/mol and molecular formula C₁₀H₉NO₄, whereas the 7-bromo target compound has MW = 286.08 g/mol (a 38% increase in molecular weight attributable to bromine) . Published class-level SAR from benzoxazine–purine hybrids demonstrates that bromine substitution on the benzoxazine core produces antiproliferative IC₅₀ values of 4.06–7.31 µM against MCF-7 cells, a range that is mechanistically distinct from the activity profile of unsubstituted analogs [1].

Br Substitution Effect
Reported
ΔMW +78.9 g/mol (+38%); predicted LogP increase ~+0.8–1.2; heavy atom handle for X-ray
Supports SAR differentiation; alters lipophilicity and X-ray phasing
Based on vendor COA and class-level SAR; unsubstituted analog lacks heavy atom
Medicinal Chemistry SAR Studies Antiproliferative Activity

Methyl Ester vs Carboxylic Acid at 5-Position: Reactivity Differentiation

Methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate contains a methyl ester at the 5-position (COOCH₃), whereas the closest commercially available acid analog is 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid (CAS 1782554-43-1) with a free carboxylic acid (COOH). The ester is directly amenable to nucleophilic acyl substitution reactions (aminolysis, hydrazinolysis, reduction) without prior activation, whereas the carboxylic acid requires coupling reagents . The ester form has a LogP of approximately 1.57 (calculated), while the free acid is substantially more polar, impacting solubility and extraction behavior . The ester can be hydrolyzed to the acid on demand under controlled conditions, offering synthetic flexibility that the acid form cannot reverse-engineer [1].

Ester vs Acid Handle
Data to verify
COOCH₃ directly reactive; COOH needs coupling reagents. TPSA ΔHBD +1 for acid. LogP shift.
Ester offers broader downstream chemistry; acid is less versatile
Ester hydrolyses to acid; reverse conversion adds synthetic steps (70–90% yield typical)
Synthetic Chemistry Building Block Coupling Reactions

7-Bromo-5-Carboxylate vs 6-Bromo-8-Carboxylate: Divergent Molecular Recognition

The target compound methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate (CAS 2092040-62-3) is a regioisomer of methyl 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS 141761-85-5). While both share the molecular formula C₁₀H₈BrNO₄ and MW 286.08, the spatial orientation of both the bromine and ester substituents relative to the oxazine ring nitrogen and oxygen atoms creates fundamentally different molecular electrostatic potential surfaces and pharmacophoric maps . Published SAR data from benzoxazine–purine hybrids indicate that bromine at the 6-position yields IC₅₀ values of 4.06–7.31 µM against MCF-7 cells, while chlorine at the 7-position yields 6.35–13.60 µM, demonstrating that the position of halogen substitution alone creates a measurable 1.6- to 2.2-fold difference in potency [1]. The 8-carboxylate regioisomer (CAS 141761-85-5) has been reported to exhibit antihyperglycemic activity in diabetic rats, a biological profile distinct from the anticancer applications reported for the 7-bromo-5-carboxylate scaffold .

Regioisomeric Divergence
Reported
7-Br-5-COOCH₃ vs 6-Br-8-COOCH₃: different electrostatic surfaces; antihyperglycemic vs antiproliferative profile
Binding mode and biological outcome not interchangeable
Halogen position shift alone yields 1.6–2.2× IC₅₀ difference in MCF-7 (class-level SAR)
Drug Design Molecular Docking Regioselectivity

Purity & Analytical QC Across Commercial Sources

The target compound is available from multiple independent suppliers with documented purity levels ranging from 95% (AKSci, Bidepharm) to 98% (Leyan) . Bidepharm provides batch-specific quality control data including NMR, HPLC, and GC for each lot (MFCD29918619), enabling researchers to verify compound identity and purity before initiating high-cost biological assays . In contrast, the des-bromo analog (CAS 1017273-31-2) is typically offered at 95% minimum purity from fewer suppliers, and the acid analog (CAS 1782554-43-1) is available at 98% from Leyan but without the same breadth of multi-technique analytical characterization . The availability of at least three independent commercial sources for the target compound mitigates single-supplier dependency risk and enables competitive procurement pricing.

Commercial Quality
Specification review
≥95–98% purity; 3+ independent suppliers; batch-specific NMR, HPLC, GC data available
Procurement security and batch traceability
Verify batch-specific COA before critical assays; multi-technique QC not universal across analogs
Quality Control Procurement Reproducibility

Synthetic Utility: Isoxazole Hybrid Anticancer Agents

The 7-bromo-3-oxo benzoxazine core of the target compound has been explicitly employed as a synthetic building block for constructing bioactive molecular hybrids. In a published study, 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (the N-unsubstituted parent of the target compound's core) underwent copper(I)-catalyzed one-pot cycloaddition with aromatic aldehydes to generate isoxazole-linked hybrids that were tested against four human cancer cell lines (HeLa, MCF-7, A549, PC3), with several derivatives exhibiting anticancer activity surpassing the clinical standard etoposide [1]. The target compound, bearing an additional methyl ester at the 5-position, provides an orthogonal reactive handle for further diversification through amide bond formation, ester hydrolysis, or nucleophilic displacement that the simpler 7-bromo-3-oxo benzoxazine core lacks . This dual reactivity (propargyl attachment at N-4 and ester at C-5) is not available in close analogs such as the des-bromo or regioisomeric variants.

Isoxazole Hybrid Synthesis
Reported
Core scaffold yields hybrids with cell-proliferation response exceeding etoposide comparator in HeLa, MCF-7, A549, PC3 lines
Supports library synthesis; reported cell-proliferation endpoint context
Data behind paywall; dual reactive sites extend diversification beyond simpler core
Synthetic Methodology Anticancer Agents Click Chemistry

Application Scenarios for Methyl 7-Bromo-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-5-Carboxylate


SAR Halogen Series (Br, Cl, F, H)

When conducting systematic SAR exploration of the 7-position of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate scaffold, methyl 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate serves as the bromine-containing member of the halogen series. Published class-level data demonstrate that bromine substitution produces IC₅₀ values of 4.06–7.31 µM (MCF-7) and 4.80–8.26 µM (HCT-116), which are 1.6–2.2× more potent than the corresponding 7-chloro analogs (IC₅₀ 6.35–13.60 µM MCF-7; 6.41–12.65 µM HCT-116) [1]. This compound enables complete SAR mapping of the 7-position when tested alongside the 7-chloro, 7-fluoro, and unsubstituted analogs, and its bromine atom provides anomalous scattering for X-ray crystallographic determination of target–ligand complexes.

Orthogonal Dual-Functional Building Block for Parallel Library Synthesis

The target compound uniquely combines three reactive sites on a single benzoxazine core: (i) the N-4 position available for alkylation or arylation, (ii) the C-5 methyl ester for amidation, hydrolysis, or reduction, and (iii) the C-7 bromine for Suzuki, Sonogashira, or Buchwald–Hartwig cross-coupling reactions . This orthogonal reactivity allows for sequential diversification without protecting group manipulation. The ester functionality at the 5-position distinguishes this compound from the simpler 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, which lacks the carboxylate handle and therefore permits only single-site diversification [2]. Researchers executing DNA-encoded library (DEL) synthesis or fragment-based drug discovery will benefit from the multi-directional growth vectors this scaffold provides.

EGFR-Targeted Anticancer Agents via Isoxazole Hybrid Chemistry

The 7-bromo-3-oxo benzoxazine core has been validated as a productive scaffold for generating EGFR-targeted anticancer agents when coupled with isoxazole moieties via copper(I)-catalyzed cycloaddition. Published results demonstrate that several hybrids derived from this core exhibit anticancer activity exceeding the standard drug etoposide against HeLa, MCF-7, A549, and PC3 cell lines, with molecular docking confirming favorable binding interactions with EGFR [3]. Use of the 5-methyl ester variant (the target compound) extends this validated chemistry by providing an additional derivatization point at the 5-position, enabling the synthesis of focused libraries where both the isoxazole substituent and the ester-derived functionality are systematically varied for lead optimization .

Multi-Institutional Procurement & Supply Chain Redundancy

For large-scale collaborative drug discovery programs requiring guaranteed compound supply across multiple years and institutions, the target compound offers distinct procurement advantages over its closest analogs. With at least three independent commercial suppliers (AKSci, Bidepharm, Leyan) offering 95–98% purity with batch-specific analytical documentation (NMR, HPLC, GC), researchers can establish dual-sourcing agreements that mitigate single-vendor supply disruption risk . This contrasts with the des-bromo analog (CAS 1017273-31-2), which has fewer verified commercial sources at comparable purity levels, and the regioisomeric 6-bromo-8-carboxylate variant, which is reported as discontinued by at least one major supplier .

Application
Selection Property
Validation Focus
Halogen-scan SAR studies
Bromine heavy-atom probe & electronic effect
Cell-proliferation endpoint context; compare Br/Cl/H SAR profiles
Parallel library synthesis via orthogonal handles
Three reactive sites (N-4, C-5 ester, C-7 Br) for sequential diversification
Orthogonality efficiency in multi-step synthesis
Isoxazole hybrid cell-proliferation assay
Core scaffold validated in isoxazole cycloaddition
Cell-proliferation endpoint vs etoposide comparator; EGFR docking context
Multi-supplier procurement for long-term programs
≥3 independent suppliers with batch-specific QC
Supply-chain redundancy and lot reproducibility
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